molecular formula C10H26N4 B022157 Spermine CAS No. 71-44-3

Spermine

Cat. No.: B022157
CAS No.: 71-44-3
M. Wt: 202.34 g/mol
InChI Key: PFNFFQXMRSDOHW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Spermine is a polyamine that interacts with several targets within the cell. Its primary targets include This compound synthase , This compound oxidase , and DNA . This compound synthase is the enzyme responsible for the synthesis of this compound from spermidine . This compound oxidase is involved in the catabolism of this compound . DNA is another significant target of this compound, where it acts as a binder . This compound is also known to interact with other targets such as the Ornithine decarboxylase , Extracellular calcium-sensing receptor , Beta-1 adrenergic receptor , and Beta-2 adrenergic receptor .

Mode of Action

This compound is derived from spermidine by this compound synthase . It is a small organic cation that is absolutely required for eukaryotic cell growth . This compound is normally found in millimolar concentrations in the nucleus . It functions directly as a free radical scavenger , forming a variety of adducts that prevent oxidative damage to DNA . Oxidative damage to DNA by reactive oxygen species is a continual problem that cells must guard against to survive . Hence, this compound is a major natural intracellular compound capable of protecting DNA from free radical attack . This compound is also implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation .

Biochemical Pathways

The biosynthesis of this compound in animals starts with the decarboxylation of ornithine by the enzyme Ornithine decarboxylase in the presence of PLP . This decarboxylation gives putrescine . Thereafter, the enzyme spermidine synthase effects two N-alkylation by decarboxy-S-adenosyl methionine . The intermediate is spermidine . Plants employ additional routes to this compound .

Pharmacokinetics

A study on spermidine, a related polyamine, suggests that dietary polyamines may be presystemically converted into other polyamines, which then enter systemic circulation . This could potentially apply to this compound as well, but more research is needed to confirm this.

Result of Action

This compound is associated with nucleic acids and is thought to stabilize the helical structure, particularly in viruses . It functions as an intracellular free radical scavenger to protect DNA from free radical attack . This compound is the chemical primarily responsible for the characteristic odor of semen .

Action Environment

This compound has been shown to protect plants from a variety of environmental insults . In the context of Fusarium graminearum, a plant pathogen, spermidine was found to play a crucial role in responding to environmental stresses .

Biochemical Analysis

Biochemical Properties

Spermine interacts with various enzymes, proteins, and other biomolecules. The precursor for the synthesis of this compound is the amino acid ornithine . This compound biosynthesis in animals starts with the decarboxylation of ornithine by the enzyme Ornithine decarboxylase in the presence of PLP . This decarboxylation gives putrescine, which is then converted to this compound .

Cellular Effects

This compound has been shown to protect cells from a variety of environmental insults . It is associated with nucleic acids and is thought to stabilize helical structure, particularly in viruses . It functions as an intracellular free radical scavenger to protect DNA from free radical attack . This compound also plays a role in enhancing antioxidant defense mechanisms, glyoxalase systems, methylglyoxal (MG) detoxification, and creating tolerance for drought-induced oxidative stress in plants .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It functions directly as a free radical scavenger, forming a variety of adducts that prevent oxidative damage to DNA . It also interferes with the binding and stabilization of certain DNA intercalators to DNA .

Temporal Effects in Laboratory Settings

Over time, this compound’s effects can change in laboratory settings. For instance, drought stress increases endogenous this compound in plants, and exogenous application of this compound improves the plants’ ability to tolerate drought stress .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, supplementation of cells with exogenous this compound decreases matrix mineralization in a dose-dependent manner .

Metabolic Pathways

This compound is involved in several metabolic pathways. In one pathway, L-glutamine is the precursor to L-ornithine, after which the synthesis of this compound from L-ornithine follows the same pathway as in animals . Another pathway in plants starts with decarboxylation of L-arginine to produce agmatine .

Transport and Distribution

This compound is transported into the mitochondrial matrix by an electrophoretic mechanism having the negative electrical membrane potential (ΔΨ) as the driving force . The presence of phosphate increases this compound uptake by reducing ΔpH and enhancing ΔΨ .

Subcellular Localization

This compound is primarily found in the nucleus . Subcellular localization studies indicate that this compound is a cytosolic protein undergoing proteasomal control .

Preparation Methods

Synthetic Routes and Reaction Conditions: Spermine is synthesized from spermidine through the action of the enzyme this compound synthase. The process involves the transfer of an aminopropyl group to spermidine . The reaction conditions typically require the presence of decarboxylated S-adenosyl methionine as a cofactor .

Industrial Production Methods: Industrial production of this compound involves the decarboxylation of ornithine to produce putrescine, which is then converted to spermidine. Finally, spermidine is transformed into this compound through N-alkylation reactions . The process is optimized for large-scale production by controlling reaction conditions such as temperature, pH, and the concentration of reactants .

Properties

IUPAC Name

N,N'-bis(3-aminopropyl)butane-1,4-diamine
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InChI

InChI=1S/C10H26N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,1-12H2
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InChI Key

PFNFFQXMRSDOHW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCN)CNCCCN
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C10H26N4
Source PubChem
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Related CAS

71052-31-8
Record name 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-, homopolymer
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DSSTOX Substance ID

DTXSID9058781
Record name N1,N4-Bis(3-aminopropyl)-1,4-butanediamine
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Molecular Weight

202.34 g/mol
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Physical Description

Solid; Absorbs carbon dioxide from air; [Merck Index] Colorless solidified mass or fragments; mp = 28-30 deg C; [Sigma-Aldrich MSDS], Solid
Record name Spermine
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Boiling Point

150-150 °C
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Solubility

> 100 mg/mL
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Mechanism of Action

Spermine is derived from spermidine by spermine synthase. Spermine is a polyamine, a small organic cations that is absolutely required for eukaryotic cell growth. Spermine, is normally found in millimolar concentrations in the nucleus. Spermine functions directly as a free radical scavenger, and forms a variety of adducts that prevent oxidative damage to DNA. Oxidative damage to DNA by reactive oxygen species is a continual problem that cells must guard against to survive. Hence, spermine is a major natural intracellular compound capable of protecting DNA from free radical attack. Spermine is also implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation.
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CAS No.

71-44-3, 68956-56-9
Record name Spermine
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Record name 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-
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Record name 4,9-diazadodecamethylenediamine
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Record name SPERMINE
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Record name Spermine
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Melting Point

29 °C
Record name Spermine
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Record name Spermine
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Synthesis routes and methods I

Procedure details

An assay buffer solution was prepared which was 100 mM HEPES pH 8.0, 10 mM ATP, 2 mM MgCl2, 5 mM DTT, 0.5 mM PMSF. A fructosyl-spermine stock solution was prepared which was 2 mM fructosyl-spermine HCl. A spermine control solution was prepared which was 2 mM spermine HCl.
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Synthesis routes and methods II

Procedure details

Monoquaternary spermine containing hydrophilic head-group was prepared in a similar way to compound 3. Briefly, TriBoc-Spermine was reacted with excess of 1-azido-3-iodo-propane in the presence of excess TBA. The resulting quaternarized derivative was hydrogenised under (Pd—C) and Boc protecting group were removed using gaseous HCl in dry methanol.
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Synthesis routes and methods III

Procedure details

In vivo, the first step in the biosynthesis of spermidine and spermine is decarboxylation of ornithine (2,5-diaminopentanoic acid, H2 N(CH2)3CH(NH2)CO2H) by ornithine decarboxylase (ODC) to yield putrescine. Spermidine is then synthesized by transfer of an activated aminopropyl group from S-adenosyl S-methyl homocystaeamine to putrescine. Spermine is formed by addition of a further aminopropyl group to spermidine.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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